6α,9-二氟-11β,17,21-三羟基孕-1,4-二烯-3,20-二酮 21-乙酸酯
描述
Synthesis Analysis
The synthesis of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves several steps, starting from steroid 3-ketofluorohydrins. These ketofluorohydrins are obtained from 5alpha,6alpha-epoxides through trans-diaxial opening with hydrofluoric acid. A study by Toscano et al. (1977) explored the introduction of halogen atoms at specific positions to prevent rearrangement and enhance the synthesis of related compounds, demonstrating the complexity and precision required in the synthesis process (Toscano et al., 1977).
Molecular Structure Analysis
The molecular structure of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate has been elucidated using various analytical techniques. Studies on structurally related compounds, such as those by Valente et al. (1997) and Terzis and Theophanides (1975), have provided insights into the steroid's configuration and the effects of substituents on its molecular architecture, showcasing the importance of structural analysis in understanding its biological activity (Valente et al., 1997); (Terzis & Theophanides, 1975).
Chemical Reactions and Properties
The chemical reactivity and properties of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involve its interactions and transformations under various conditions. For example, the introduction of halogen atoms can significantly alter its reactivity and anti-inflammatory activity, as demonstrated in the synthesis and pharmacological evaluation of its derivatives (Toscano et al., 1977).
Physical Properties Analysis
The physical properties of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, such as solubility, melting point, and crystalline structure, are essential for its formulation and application in medical contexts. Studies on related steroids have utilized X-ray crystallography to determine their crystalline structures, providing valuable information for the development of pharmaceutical formulations (Valente et al., 1997); (Terzis & Theophanides, 1975).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical agents and stability under different conditions, are crucial for the practical use of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate. The compound's interactions with other chemicals can influence its efficacy and safety as a pharmacological agent. Research into its synthesis and derivatives offers insight into these properties and their implications for drug development and therapeutic use (Toscano et al., 1977).
科学研究应用
合成和抗炎特性
- 研究阐明了该化合物的衍生物的合成和局部抗炎特性,突出了它们在抗炎应用中的潜力,而没有全身效应。研究详细阐述了合成路线并比较了这些化合物的抗炎活性,证明某些衍生物具有显着的局部抗炎活性 (Toscano et al., 1977)。
类固醇衍生物合成
- 其他研究集中于相关皮质类固醇的 6α-和 6β-羟基化衍生物的合成和表征。这些研究有助于理解结构修饰及其对生物活性的影响,提供了对高特异性类固醇衍生物合成的见解 (Kraan et al., 1993)。
药理筛选
- 对化学修饰的系统研究表明对某些 2-溴-6β-氟孕-1,4-二烯-3,20-二酮衍生物的抗炎活性有影响。这些发现表明合成化合物之间的局部抗炎活性存在差异,有助于开发具有最小副作用的新型抗炎类固醇 (Toscano et al., 1977)。
生物转化研究
- 已经研究了二氟氯醇丙酸酯(一种衍生物)在大鼠、豚鼠和人体皮肤中的生物转化,提供了有关水解过程和皮肤内活性代谢物生成的宝贵数据。这些研究对于理解该化合物的代谢途径和优化其治疗效果至关重要 (Täuber & Toda, 1976)。
实验室动物的代谢过程
- 对实验室动物中相关皮质类固醇的代谢过程的研究揭示了不同物种之间的定性相似性。这项研究对于预测这些化合物在人体中的行为和评估其安全性至关重要 (Gordon & Morrison, 1978)。
未来方向
属性
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2O6/c1-12(26)31-11-19(29)22(30)7-5-14-15-9-17(24)16-8-13(27)4-6-20(16,2)23(15,25)18(28)10-21(14,22)3/h4,6,8,14-15,17-18,28,30H,5,7,9-11H2,1-3H3/t14-,15-,17-,18-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAFISZDLHQNFS-WGFKBPOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966323 | |
Record name | 6,9-Difluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate | |
CAS RN |
52-70-0 | |
Record name | (6α,11β)-21-(Acetyloxy)-6,9-difluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,9-Difluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6α,9α-Difluoroprednisolone 21-acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953PJH8Y9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。